molecular formula C17H16F3NO B5004430 4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide

4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B5004430
M. Wt: 307.31 g/mol
InChI Key: DFUBOYORKWLDQL-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide is an organic compound with the molecular formula C17H16F3NO It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutanoic acid and 2-(trifluoromethyl)aniline.

    Amidation Reaction: The key step involves the amidation of 4-phenylbutanoic acid with 2-(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields amines.

    Substitution: Results in substituted phenyl or trifluoromethyl derivatives.

Scientific Research Applications

4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-[4-(trifluoromethyl)phenyl]butanamide
  • 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide

Uniqueness

4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c18-17(19,20)14-10-4-5-11-15(14)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUBOYORKWLDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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